Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is typically connected to aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an aromatic amine, to form the azo dye.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water, which is essential for its application as a dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines, which are often used as intermediates in the synthesis of other compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonic acids.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated aromatic compounds, sulfonated derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques to detect and quantify different substances.
Biology
Histology: Used as a staining agent to highlight structures in biological tissues.
Biochemistry: Investigated for its interactions with biological molecules such as proteins and nucleic acids.
Medicine
Pharmacology: Studied for its potential therapeutic effects and interactions with drugs.
Industry
Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.
Food Industry: Employed as a food colorant in some applications.
Mechanism of Action
The compound exerts its effects primarily through its interactions with various molecular targets. The azo group can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. The sulfonate groups increase the solubility of the compound in water, facilitating its application in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- **Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water, vibrant color, and stability make it particularly valuable in various applications.
Properties
CAS No. |
84100-05-0 |
---|---|
Molecular Formula |
C19H14ClN9Na2O7S2 |
Molecular Weight |
625.9 g/mol |
IUPAC Name |
disodium;4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16ClN9O7S2.2Na/c1-9-15(16(30)29(28-9)11-3-5-12(6-4-11)37(31,32)33)27-26-13-8-10(2-7-14(13)38(34,35)36)22-19-24-17(20)23-18(21)25-19;;/h2-8,15H,1H3,(H,31,32,33)(H,34,35,36)(H3,21,22,23,24,25);;/q;2*+1/p-2 |
InChI Key |
BMTKLUKLKZQLSB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)N)Cl)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.